
1-(4-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H17FN4O2S2 and its molecular weight is 440.51. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurotensin Receptor Type 2 Agonists
This compound has been identified as a potential selective nonpeptide neurotensin receptor type 2 (NTS2) agonist . NTS2 is a G protein-coupled receptor involved in various neurological processes. Agonists for this receptor can be used to study and potentially treat neurological disorders such as Parkinson’s disease, schizophrenia, and pain management.
Anti-Cancer Activity
The structure of this compound suggests potential utility in the development of anti-cancer drugs. Specifically, it may be involved in the synthesis of pharmaceutical compositions that exhibit anti-cancer activity . The compound’s ability to interact with specific cellular pathways could make it a candidate for targeted cancer therapies.
ERK1/2 Inhibition
Compounds similar to 1-(4-fluorophenyl)-N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide have been explored as inhibitors of extracellular signal-regulated kinases 1 and 2 (ERK1/2) . These kinases play a crucial role in the signaling pathways that regulate cell division, survival, and migration, making them a target for cancer treatment.
Chemical Synthesis
In the realm of chemical synthesis, this compound could serve as a precursor or intermediate in the synthesis of more complex molecules. Its structure contains functional groups that are amenable to further chemical reactions, which can be exploited in synthetic organic chemistry to create a variety of derivatives with potential pharmacological properties .
Pharmacological Research
The compound’s unique structure, featuring a thiazole ring and a pyridine moiety, makes it a valuable tool in pharmacological research. It can be used to study the interaction between small molecules and biological targets, aiding in the discovery of new drugs .
Biochemical Studies
Biochemically, this compound could be used to investigate the structure-activity relationships (SAR) of related molecules. Understanding how changes in the molecular structure affect biological activity is crucial for the rational design of new drugs with improved efficacy and reduced side effects .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S2/c22-17-7-3-15(4-8-17)14-30(27,28)26-18-9-5-16(6-10-18)20-13-29-21(25-20)24-19-2-1-11-23-12-19/h1-13,26H,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUBJFNHHMFHAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzamide](/img/structure/B2900027.png)
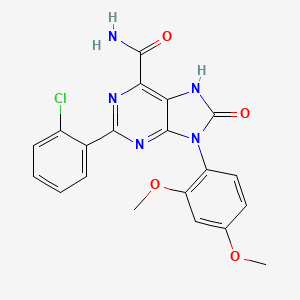

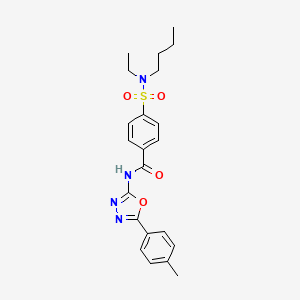

![N-(3-chloro-4-methylphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2900035.png)
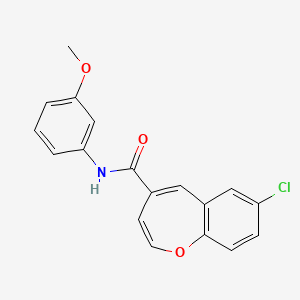

![8-chloro-2-(5-chloro-2-fluorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2900040.png)
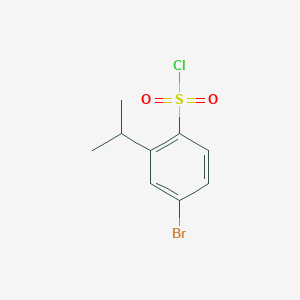


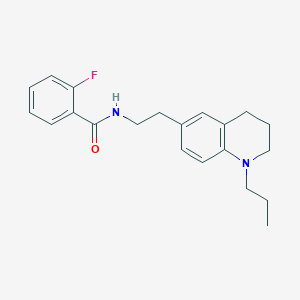
![[5-(4-Fluorophenyl)-14-methyl-7-[(3-methylbutyl)sulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2900047.png)